Enzymatic Potency: JNJ 10329670 vs. the Clinical Candidate MIV-247
JNJ 10329670 is a high-affinity, noncovalent inhibitor of human cathepsin S with a reported Ki of ~30-34 nM [1]. In comparison, MIV-247, a more recently developed clinical candidate, exhibits Kis of 2.1, 4.2, and 7.5 nM for human, mouse, and monkey CatS, respectively [2]. While MIV-247 shows greater potency, the data highlight JNJ 10329670 as a well-characterized, benchmark tool compound with nanomolar affinity, serving as a standard reference for validating newer generations of inhibitors.
| Evidence Dimension | Inhibitory Constant (Ki) for Human Cathepsin S |
|---|---|
| Target Compound Data | Ki = 30-34 nM |
| Comparator Or Baseline | MIV-247: Ki = 2.1 nM for human CatS |
| Quantified Difference | MIV-247 is approximately 14-16 times more potent |
| Conditions | In vitro enzyme assay using purified human recombinant CatS |
Why This Matters
This positions JNJ 10329670 as a robust, standard reference compound for CatS inhibition studies, against which novel, more potent inhibitors like MIV-247 can be benchmarked for both potency and selectivity in procurement decisions.
- [1] Thurmond RL, Sun S, Sehon CA, Baker SM, Cai H, Gu Y, Jiang W, Riley JP, Williams KN, Edwards JP, Karlsson L. Identification of a potent and selective noncovalent cathepsin S inhibitor. J Pharmacol Exp Ther. 2004 Jan;308(1):268-76. View Source
- [2] Adooq Bioscience. Cathepsin S Inhibitor MIV-247 Product Page. Adooq.com. View Source
